N-Ethylhexylone belongs to the class of N-ethyl substituted cathinones, which are structurally related to the natural stimulant khat. It is specifically categorized as an N-ethyl derivative of hexedrone, a compound that has been associated with the recreational drug market and has been linked to various intoxications and fatalities . The emergence of N-Ethylhexylone in illicit drug use highlights its significance in the field of forensic toxicology and substance abuse research.
The synthesis of N-Ethylhexylone involves several chemical reactions typical for creating substituted cathinones. While specific methods for synthesizing N-Ethylhexylone are not widely documented in the literature, similar compounds can be synthesized through the following general approach:
For example, a general synthetic route could involve the condensation of ethylamine with a ketone precursor followed by reduction to yield N-Ethylhexylone .
N-Ethylhexylone has a molecular formula of with a molecular weight of approximately 201.28 g/mol. Its structure features:
The compound's structural formula can be represented as follows:
This structure allows it to interact with neurotransmitter systems in the brain, particularly affecting dopamine and norepinephrine pathways.
N-Ethylhexylone can undergo various chemical reactions typical for ketones and amines:
These reactions are essential for understanding its stability and potential transformations during storage or use .
The mechanism of action for N-Ethylhexylone primarily involves its interaction with monoamine transporters:
This dual action on neurotransmitter systems is responsible for the psychoactive effects commonly reported by users .
Key physical and chemical properties of N-Ethylhexylone include:
These properties influence its handling, storage, and potential applications in both research and illicit use contexts .
The growing interest in synthetic cathinones like N-Ethylhexylone underscores the need for ongoing research into their effects on health and society .
N-Ethylhexylone (1-(1,3-benzodioxol-5-yl)-2-(ethylamino)hexan-1-one) emerged as a designer cathinone in response to early regulatory actions against simpler analogs like methylone and butylone. Its synthesis leverages classic N-alkylation and carbonyl addition reactions. Initial routes involved condensation of 1-(1,3-benzodioxol-5-yl)hexan-1-one (the N-dealkylated precursor) with ethylamine via reductive amination, typically using sodium borohydride or cyanoborohydride catalysts [2] [7]. Alternatively, bromination at the α-carbon of the ketone intermediate, followed by nucleophilic substitution with ethylamine, yields N-ethylhexylone hydrochloride—the form commonly seized in illicit markets [2].
While no direct patents cover N-ethylhexylone, its structural framework originates from mid-20th-century pharmaceutical explorations. Boehringer Ingelheim’s 1964 patent (DE 1244188) described N-ethylamino ketones as potential anorectics, laying groundwork for N-ethyl cathinone synthesis [1] [9]. The absence of specific therapeutic patents for N-ethylhexylone contrasts with controlled cathinones like bupropion, highlighting its development purely for recreational markets post-2010 [9].
N-Ethylhexylone belongs to the methylenedioxy N-ethylcathinone subclass, distinguished by three modular regions:
Table 1: Pharmacological Profile of Key Structural Analogues
Compound | α-Side Chain Length | DAT IC₅₀ (μM) | SERT IC₅₀ (μM) | DAT/SERT Selectivity Ratio |
---|---|---|---|---|
Pentylone | C3 | 0.091 | 76.39 | 844 |
N-Ethylhexylone | C5 | 0.120 | 0.690 | 172 |
Dibutylone | C4 (branched) | 0.120 | >100 (inactive) | >833 |
Eutylone | C2 | 0.120 | 0.690 | 172 |
Data derived from rat synaptosome assays [4] [7].
Increasing the α-alkyl chain from C2 (eutylone) to C5 (N-ethylhexylone) enhances DAT binding via hydrophobic interactions with transmembrane domain 6 of the transporter. However, chain extension beyond C5 (e.g., N-ethylheptedrone) reduces DAT affinity, demonstrating an inverted U-shape relationship between chain length and potency [4] [6]. Unlike pyrrolidine cathinones (e.g., MDPV), N-ethylhexylone acts as a “hybrid” transporter agent: it inhibits dopamine/norepinephrine reuptake while exhibiting partial substrate activity at SERT, promoting serotonin release [7] [8].
N-Ethylhexylone’s isomerism arises from two structural variables:
Table 2: Analytical Differentiation of N-Ethylhexylone and Isomers
Analytical Method | N-Ethylhexylone | N-Butyl-norbutylone | Key Discriminators |
---|---|---|---|
GC-MS Retention | 12.8 min | 12.5 min | Δtᵣ = 0.3 min (HP-5 column) |
MS/MS Fragments | m/z 246 ([M+H-H₂O]⁺), m/z 174, m/z 149 | m/z 246 ([M+H-H₂O]⁺), m/z 158, m/z 132 | Fragment m/z 174 vs. m/z 158 |
¹H NMR (Chemical Shifts) | δ 3.15 (q, 2H, -NCH₂) | δ 3.38 (t, 2H, -NCH₂) | Alkyl chain coupling patterns |
¹³C NMR (Carbonyl) | δ 195.2 ppm | δ 196.8 ppm | Electron density differences |
Data synthesized from chromatographic and spectroscopic studies [2] [7].
Isomeric differentiation requires advanced orthogonal techniques. While both isomers show identical molecular ions (m/z 264.1602 for [M+H]⁺) in high-resolution mass spectrometry (HR-MS), their MS/MS spectra diverge: N-ethylhexylone yields m/z 149 via cleavage between the carbonyl and aryl group, whereas N-butyl-norbutylone produces m/z 132 from α-alkyl chain fragmentation [2]. Nuclear magnetic resonance (NMR) is definitive: N-ethylhexylone’s ethylamino group shows a quartet at δ 3.15 ppm, while N-butyl-norbutylone’s butyl chain exhibits distinctive triplet resonances [2].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0